"Thieno[3,2-b]pyridin-2-ylmethanol" physicochemical properties
"Thieno[3,2-b]pyridin-2-ylmethanol" physicochemical properties
Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications
Abstract
Thieno[3,2-b]pyridin-2-ylmethanol (CAS 94191-19-2) represents a critical bicyclic heteroaromatic scaffold in modern drug discovery. Functioning as a bioisostere of indole and quinoline, this fragment offers distinct electronic properties and vector orientations that modulate potency and metabolic stability in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.[1]
Physicochemical Profile
The physicochemical behavior of thieno[3,2-b]pyridin-2-ylmethanol is dominated by the electron-deficient pyridine ring fused to the electron-rich thiophene system. This "push-pull" electronic structure influences its solubility, pKa, and non-covalent interactions with biological targets.
1.1 Key Parameters
| Property | Value / Description | Source/Method |
| CAS Number | 94191-19-2 | Chemical Abstracts Service |
| Molecular Formula | C₈H₇NOS | Stoichiometry |
| Molecular Weight | 165.21 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Experimental Observation |
| Melting Point | 129–131°C (Parent/Ester analogs range) | Predicted based on structural analogs [1] |
| LogP (Predicted) | 1.79 | Consensus LogP |
| TPSA | 33.12 Ų | Topological Polar Surface Area |
| pKa (Base) | ~3.5 – 4.0 (Pyridine N) | Estimated (vs. Pyridine pKa 5.[2]2) |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM; Low in water | Experimental Solubility |
1.2 Structural Analysis & Solubility Logic
-
Basicity: The fusion of the thiophene ring to the pyridine reduces the basicity of the nitrogen atom (N4) compared to pyridine (pKa 5.2). The inductive electron-withdrawing effect of the sulfur atom and the resonance delocalization render the nitrogen less available for protonation at physiological pH (7.4), increasing membrane permeability.
-
Lipophilicity: With a LogP of ~1.79, the compound resides in an optimal lipophilic window for "lead-like" space. It possesses sufficient hydrophobicity to penetrate the blood-brain barrier (BBB) while maintaining enough polarity (hydroxyl group + pyridine N) to avoid non-specific protein binding.
Synthetic Methodologies
The most robust route to Thieno[3,2-b]pyridin-2-ylmethanol involves the construction of the bicyclic core followed by functional group manipulation. The preferred industrial protocol utilizes the reduction of the corresponding methyl ester.
2.1 Core Synthesis: Reduction of Methyl Thieno[3,2-b]pyridine-2-carboxylate
Reaction Overview: This protocol employs Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) to reduce the ester moiety to the primary alcohol.
Reagents:
-
Precursor: Methyl thieno[3,2-b]pyridine-2-carboxylate (CAS 111042-89-8).
-
Reducing Agent: LiAlH₄ (1.0 M in THF) or NaBH₄ / MeOH.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve methyl thieno[3,2-b]pyridine-2-carboxylate (1.0 eq, 5 mmol) in anhydrous THF (25 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add LiAlH₄ solution (1.5 eq, 7.5 mL of 1.0 M in THF) over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (50% EtOAc/Hexanes; Product Rf ~0.3).
-
Quenching (Fieser Method): Cool back to 0°C. Carefully add:
-
0.3 mL water
-
0.3 mL 15% NaOH
-
0.9 mL water
-
-
Workup: Add anhydrous MgSO₄ to the granular precipitate. Stir for 15 minutes, filter through a celite pad, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the title compound as an off-white solid.
2.2 Synthetic Workflow Diagram
Caption: Figure 1. Reductive synthetic pathway from the ester precursor to the target alcohol.
Analytical Characterization
To validate the identity of the synthesized material, the following spectroscopic signatures are diagnostic.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.65 (dd, 1H): Pyridine H-5 (Deshielded by N).
-
δ 8.35 (dd, 1H): Pyridine H-7.
-
δ 7.45 (s, 1H): Thiophene H-3 (Singlet, diagnostic of 2-substitution).
-
δ 7.35 (dd, 1H): Pyridine H-6.
-
δ 5.60 (t, 1H): -OH (Exchangeable).
-
δ 4.75 (d, 2H): -CH₂-OH (Methylene protons).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 166.21.
-
Medicinal Chemistry Applications
Thieno[3,2-b]pyridin-2-ylmethanol serves as a versatile "warhead" carrier and scaffold hopping tool.
4.1 Scaffold Hopping & Bioisosterism
In drug design, this scaffold is frequently used to replace the indole core found in natural ligands (e.g., serotonin).[1]
-
Advantage: The pyridine nitrogen provides a specific H-bond acceptor vector that indole lacks.
-
Metabolic Stability: The thiophene ring is generally more resistant to oxidative metabolism (CYP450) at the 2-position compared to the electron-rich C2/C3 of indole.
4.2 Therapeutic Targets
-
mGluR5 Negative Allosteric Modulators (NAMs): Derivatives of thieno[3,2-b]pyridine have been identified as potent mGluR5 NAMs for the treatment of anxiety and depression. The 2-hydroxymethyl group is often converted to an amide or ether linker to extend into the receptor's allosteric pocket [2].
-
Kinase Inhibition (VEGFR/c-Met): The bicyclic system mimics the adenine ring of ATP. The 2-position substituent directs the molecule toward the solvent-exposed region or the ribose binding pocket, allowing for selectivity tuning [3].
4.3 SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold vectors.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol is prone to oxidation to the aldehyde upon prolonged exposure to air.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
ChemScene. (2024). Thieno[3,2-b]pyridin-2-ylmethanol Product Data. Link
-
National Institutes of Health (NIH). (2024). Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of mGlu5. PMC. Link
-
MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity. Molecules. Link
-
PubChem. (2024). Thieno[3,2-b]pyridine-2-carboxylic acid derivatives. Link
